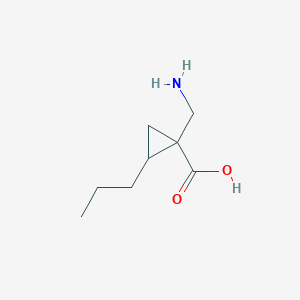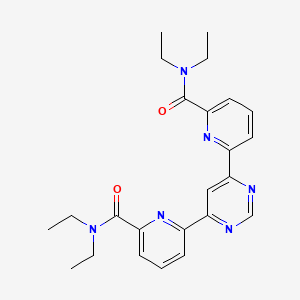![molecular formula C66H39N B12523775 2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline CAS No. 672294-09-6](/img/structure/B12523775.png)
2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline is a complex organic compound featuring multiple pyrene units. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. This compound is of significant interest in materials science and organic electronics due to its unique structural and electronic characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of pyrene boronic acid with an appropriate aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the pyrene units, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced aromatic systems.
Substitution: Formation of nitro or bromo derivatives.
Aplicaciones Científicas De Investigación
2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: Employed in the creation of advanced materials with unique photophysical properties, such as mechanochromic luminescent materials.
Biological Probes: Utilized in fluorescence microscopy and other imaging techniques due to its strong fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline in its applications is largely based on its electronic and photophysical properties. The compound can engage in π-π stacking interactions, which are crucial for its function in organic electronics and materials science . In biological applications, its fluorescence is used to tag and visualize biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3,6,8-Tetraphenylpyrene: Another pyrene derivative used in organic electronics.
2,7-Dibromopyrene: Used in similar substitution reactions.
Pyrene-1-carboxaldehyde: Utilized in the synthesis of various pyrene-based compounds.
Uniqueness
2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline is unique due to its multiple pyrene units, which enhance its electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and efficient charge transport.
Propiedades
Número CAS |
672294-09-6 |
|---|---|
Fórmula molecular |
C66H39N |
Peso molecular |
846.0 g/mol |
Nombre IUPAC |
2-pyren-1-yl-N,N-bis(4-pyren-1-ylphenyl)aniline |
InChI |
InChI=1S/C66H39N/c1-2-13-60(56(12-1)55-36-26-50-19-16-44-8-5-11-47-29-39-59(55)66(50)63(44)47)67(51-30-20-40(21-31-51)53-34-24-48-17-14-42-6-3-9-45-27-37-57(53)64(48)61(42)45)52-32-22-41(23-33-52)54-35-25-49-18-15-43-7-4-10-46-28-38-58(54)65(49)62(43)46/h1-39H |
Clave InChI |
HWRSRJPFJYUORT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)N(C6=CC=C(C=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C1=CC=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)](/img/structure/B12523712.png)

![1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL](/img/structure/B12523731.png)

![1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate](/img/structure/B12523740.png)


![Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-](/img/structure/B12523760.png)

![5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12523785.png)



